Aspartyl Linaclotide is a synthetic peptide compound derived from linaclotide, which is used primarily in the treatment of gastrointestinal disorders, particularly chronic idiopathic constipation and irritable bowel syndrome with constipation. Linaclotide itself is a guanylate cyclase-C agonist that increases intestinal fluid secretion and transit. Aspartyl Linaclotide, an analogue of linaclotide, is designed to enhance the pharmacological properties of its parent compound.
Linaclotide was developed by Ironwood Pharmaceuticals and Forest Laboratories and received approval from the U.S. Food and Drug Administration in 2012 for the treatment of chronic idiopathic constipation and irritable bowel syndrome with constipation. Aspartyl Linaclotide is synthesized in laboratories focusing on peptide drug development, utilizing various chemical synthesis techniques.
Aspartyl Linaclotide is classified as a therapeutic peptide and falls under the category of gastrointestinal agents. It acts as a guanylate cyclase-C receptor agonist, which facilitates increased fluid secretion in the intestines.
The synthesis of Aspartyl Linaclotide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process can utilize various protective groups to ensure selective reactions at specific sites on the amino acid residues.
Aspartyl Linaclotide consists of a sequence of amino acids that includes aspartic acid, which contributes to its name. The molecular formula can be represented as with a complex three-dimensional structure characterized by its cyclic disulfide bonds.
Aspartyl Linaclotide undergoes various chemical reactions during its synthesis and stability assessments:
The stability of Aspartyl Linaclotide can be influenced by environmental factors such as pH and temperature, which can accelerate degradation processes like deamidation and oxidation.
Aspartyl Linaclotide functions by activating guanylate cyclase-C receptors located on the intestinal epithelium. This activation leads to an increase in intracellular cyclic guanosine monophosphate levels, promoting chloride ion secretion into the intestinal lumen, resulting in increased fluid secretion and accelerated intestinal transit.
Aspartyl Linaclotide is primarily utilized in scientific research focusing on gastrointestinal health. Its applications include:
Aspartyl linaclotide is engineered to mimic the structure and function of endogenous guanylin and uroguanylin peptides, which are natural activators of the guanylate cyclase-C (GC-C) receptor in the intestinal epithelium. Guanylin and uroguanylin are 15- and 16-amino-acid peptides, respectively, produced by enterochromaffin and goblet cells along the gastrointestinal tract. Their expression is pH-dependent: uroguanylin predominates in the acidic duodenum (pH 5.0–6.0), while guanylin is active in the neutral-alkaline colon (pH 7.0–8.0) [6] [8]. This pH sensitivity arises from N-terminal acidic residues—aspartate (Asp²) and glutamate (Glu³) in uroguanylin—which protonate in low-pH environments, inducing conformational changes that enhance receptor binding affinity by up to 100-fold [2] [8].
Aspartyl linaclotide incorporates analogous pH-sensing residues to replicate uroguanylin’s activation profile. Computational studies confirm that its Asp/Glu residues enable pH-dependent conformational flexibility, allowing optimal binding to GC-C receptors in the proximal small intestine [2]. This design ensures targeted fluid secretion where constipation primarily occurs, minimizing off-target effects in distal regions. The structural mimicry extends to conserved cysteine residues forming disulfide bonds, though linaclotide’s bond topology differs significantly for enhanced stability (discussed in Section 1.3) [6].
Table 1: Amino Acid Sequence Comparison of Endogenous Peptides and Linaclotide
Peptide | Amino Acid Sequence | pH Sensitivity | Primary Site of Action |
---|---|---|---|
Uroguanylin | N¹-D-D-E-C-E-Y-C-E-N-P-A-C-T-G-C¹⁶ | Acidic (pH 5–6) | Duodenum/Jejunum |
Guanylin | P¹-T-D-D-C-E-L-C-N-Y-A-C-T-G-C¹⁵ | Neutral (pH 7–8) | Colon |
Aspartyl Linaclotide | C¹-C-E-L-C-C-N-P-A-C-T-G-C-Y¹⁴ | Acidic (pH 5–6) | Proximal Small Intestine |
Aspartyl linaclotide’s design leverages motifs from Escherichia coli heat-stable enterotoxin (STa), a potent exogenous activator of GC-C receptors. STa exhibits 10- to 100-fold greater receptor affinity than guanylin/uroguanylin due to its rigid, triple-disulfide-bonded structure (CysI-CysIV, CysII-CysV, CysIII-CysVI) that locks it into a constitutively active conformation [3] [6]. Unlike endogenous peptides, STa lacks pH-sensing residues, enabling pH-independent activation across the intestine—a key driver of secretory diarrhea [8].
Linaclotide hybridizes STa’s stability-enhancing motifs with uroguanylin’s pH sensitivity:
This engineered hybrid exhibits dual advantages: STa-like potency (EC₅₀ ~3.7 nM in T84 cells) and uroguanylin-like pH selectivity. In vitro studies show 5–10× higher cGMP stimulation in acidic versus neutral pH, validating its targeted secretagogue action [3] [8].
Table 2: Key Structural Motifs Integrated from STa and Uroguanylin
Feature | STa Contribution | Uroguanylin Contribution | Hybrid Outcome in Linaclotide |
---|---|---|---|
Disulfide Bonds | 3 bonds (1-4/2-5/3-6 pattern) | 2 bonds (less rigid) | Enhanced conformational stability |
Receptor Affinity | High (Kd ~0.1 nM) | Moderate (Kd ~10 nM) | High affinity at acidic pH |
pH Dependence | None | Asp/Glu residues | Acid-triggered activation |
Biological Half-Life | Short (protease-sensitive) | Short | Improved via disulfide bonds |
The tris-disulfide framework (Cys¹-Cys⁶, Cys²-Cys¹⁰, Cys⁵-Cys¹³) is critical to aspartyl linaclotide’s biochemical resilience and receptor-binding efficacy. Endogenous guanylin peptides contain two disulfide bonds, rendering them susceptible to proteolytic degradation and conformational unfolding in the intestinal milieu [3] [4]. In contrast, linaclotide’s three interlocking disulfides create a rigid β-sheet structure that stabilizes its bioactive conformation—a right-handed spiral topology optimal for GC-C engagement [3] [9].
Biophysical analyses reveal:
Disulfide scrambling—a misfolding risk during synthesis—is minimized via oxidative folding protocols that yield >95% correct isomerization [4]. This precision ensures consistent bioactivity, as misfolded variants exhibit <10% GC-C activation [4].
Table 3: Disulfide Bond Roles in Linaclotide Stability and Function
Bond | Residues | Role in Conformation | Impact on Stability/Activity |
---|---|---|---|
Bond 1 (I-IV) | Cys¹-Cys⁶ | Stabilizes N-terminal β-turn | Prevents N-terminal degradation |
Bond 2 (II-V) | Cys²-Cys¹⁰ | Anchors central loop | Maintains receptor-binding motif geometry |
Bond 3 (III-VI) | Cys⁵-Cys¹³ | Locks C-terminal domain | Shields proteolytic site (Tyr¹⁴) |
Molecular dynamics (MD) simulations elucidate how aspartyl linaclotide achieves pH-selective GC-C activation. Simulations at varying pH (2.0–7.0) using GROMACS software demonstrate:
Comparative modeling with plecanatide (another uroguanylin analog) confirms linaclotide’s superior rigidity. While plecanatide’s two-disulfide structure permits flexibility (RMSD 1.5–3.0 Å), linaclotide’s triple-bonded scaffold minimizes deviation (RMSD 0.5–1.2 Å), ensuring consistent receptor engagement [2].
Table 4: Computational Metrics of Linaclotide-Receptor Interaction
Parameter | pH 5.0 | pH 7.0 | Biological Implication |
---|---|---|---|
RMSD vs. STa | 0.8 Å | 2.7 Å | Optimal conformation at acidic pH |
Binding Energy (ΔG) | −9.2 kcal/mol | −5.6 kcal/mol | High-affinity binding in target region |
cGMP Simulation Output | 120 pmol/10⁶ cells | 40 pmol/10⁶ cells | Targeted fluid secretion |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: